molecular formula C5H8ClNO2S B6601762 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride CAS No. 1852828-23-9

3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride

Cat. No.: B6601762
CAS No.: 1852828-23-9
M. Wt: 181.64 g/mol
InChI Key: TWGCHYLDYAIARX-UHFFFAOYSA-N
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Description

3-Azabicyclo[310]hexane-3-sulfonylchloride is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride typically involves the cyclization of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems. The use of transition metal catalysts, such as palladium, is common in these processes to ensure high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential use in drug design, where it can modify biological targets and pathways .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride is unique due to its combination of a bicyclic structure with a sulfonyl chloride functional group.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGCHYLDYAIARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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